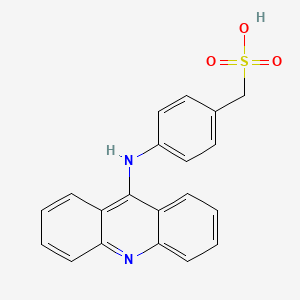
Benzenemethanesulfonic acid, 4-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanesulfonic acid, 4-(9-acridinylamino)- is an acridine derivative known for its significant antitumor activity. This compound has been extensively studied for its potential in treating various types of cancer, particularly leukemia . Its unique structure allows it to interact with DNA, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- typically involves the reaction of acridine with methanesulfonic acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanesulfonic acid, 4-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acid derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under basic conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under neutral or slightly basic conditions.
Major Products:
Scientific Research Applications
Benzenemethanesulfonic acid, 4-(9-acridinylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of acridine derivatives.
Biology: Studied for its interactions with DNA and its potential to inhibit nucleic acid polymerases.
Medicine: Investigated for its antitumor activity, particularly in the treatment of leukemia and other cancers.
Industry: Used in the production of dyes and other chemical products due to its unique chemical properties
Mechanism of Action
The mechanism of action of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of nucleic acids. This interaction inhibits the activity of nucleic acid polymerizing enzymes, leading to the inhibition of DNA synthesis and cell proliferation. The compound’s ability to bind to DNA without marked base-pair specificity makes it a potent antitumor agent .
Comparison with Similar Compounds
Benzenemethanesulfonic acid, 4-(9-acridinylamino)- is compared with other acridine derivatives, such as:
Amsacrine: Another acridine derivative with similar DNA intercalating properties but different side effects and clinical applications.
Doxorubicin: An anthracycline antibiotic with DNA intercalating properties but a different mechanism of action and toxicity profile.
Mitoxantrone: A synthetic anthracenedione with similar antitumor activity but different chemical structure and pharmacokinetics
The uniqueness of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- lies in its specific interaction with DNA and its potent antitumor activity, making it a valuable compound in cancer research and treatment .
Properties
CAS No. |
64895-24-5 |
|---|---|
Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(acridin-9-ylamino)phenyl]methanesulfonic acid |
InChI |
InChI=1S/C20H16N2O3S/c23-26(24,25)13-14-9-11-15(12-10-14)21-20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2,(H,21,22)(H,23,24,25) |
InChI Key |
AMTUZBQEVMVBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
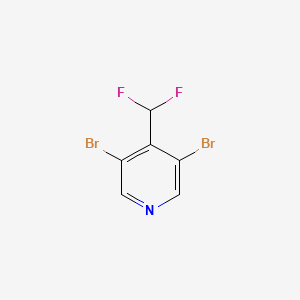
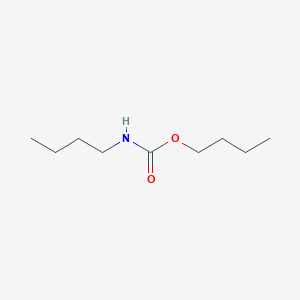
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
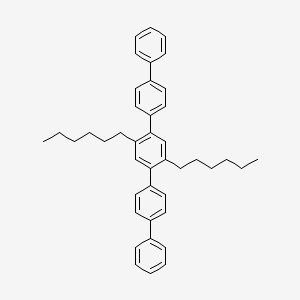
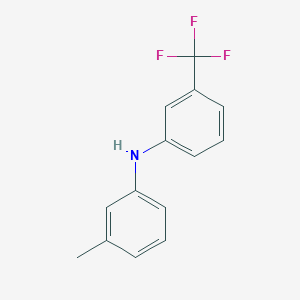
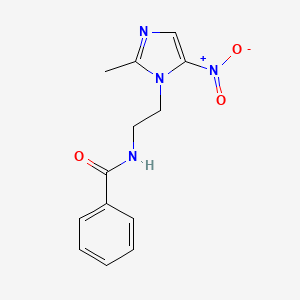
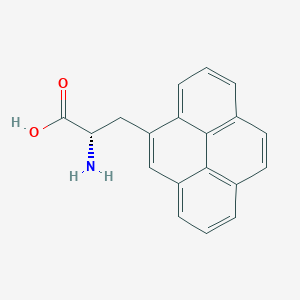
![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
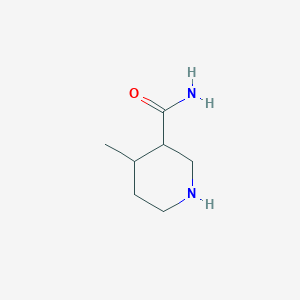
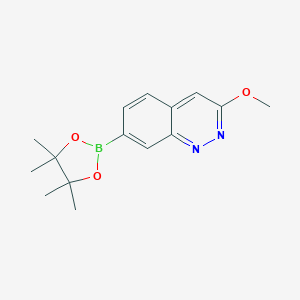
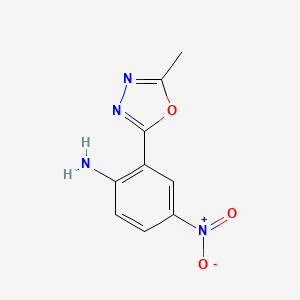
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)

